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In Vivo Efficacy in RET-Driven Xenograft Models

Tumor Model (Cell RET Alteration Treatment & Tumor Growth Inhibition
Line) Type Dose (TGI%)

Citation

| Ba/F3-KIF5B-RET | Fusion (Wild-type) | Selpercatinib (3 mg/kg, BID) BYS10 (3 mg/kg, BID) | 57.06%
78.45% (P < 0.001) | [1] [2] | | Ba/F3-KIF5B-RET-V804L | Gatekeeper Mutation | Selpercatinib (3 mg/kg,
BID) BYS10 (3 mg/kg, BID) | 79.48% 94.67% (P < 0.05) | [1] [2] | | Ba/F3-KIF5B-RET-G810R | Solvent-
Front Mutation | Selpercatinib (10 mg/kg, BID) BYS10 (10 mg/kg, BID) | 35.37% 65.96% (P < 0.001) | [1]
[2] | | Ba/F3-KIF5B-RET-G810S | Solvent-Front Mutation | Selpercatinib (10 mg/kg, BID) BYS10 (10
mg/kg, BID) | 82.15% 112.59% (P < 0.001) | [1] [2] | | Ba/F3-KIF5B-RET(L730I) | Roof Mutation |
Selpercatinib (16 mg/kg, BID) Pralsetinib (40 mg/kg, QD) | Caused tumor regression No significant
inhibition | [3] |

Experimental Methodologies

The data in the table above were generated using standardized, rigorous preclinical protocols. Here are the

key methodological details:
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¢ Model Establishment: Studies used immunodeficient mice (e.g., B-NDG, NPSG, NOD SCID)
subcutaneously injected with Bal/F3 cells engineered to express human RET fusions or
mutations [1] [2]. These models are a mainstay for evaluating the efficacy of targeted therapies.

¢ Dosing Regimen: Treatment began once the average tumor volume reached 80-120 mm?3. Mice
were randomly grouped and drugs were administered orally, typically twice daily (BID), for 11-19
consecutive days [1] [2]. Selpercatinib was often used as the primary benchmark for comparison.

e Efficacy Endpoint: The primary efficacy metric was Tumor Growth Inhibition (TGI%), calculated
using the formula: (\text{TGI%} = (1 - \frac{\text{Tumor Volume Change of Treatment Group}}
{\text{Tumor Volume Change of Control Group}}) \times 100% ). A TGI% over 100% indicates tumor
regression [1] [2].

e Mechanism Validation: Potent suppression of RET phosphorylation by BYS10 was confirmed
via Western blot analysis. Furthermore, molecular docking studies explained its superior activity
against G810 mutations by demonstrating an optimized binding mode that mitigates steric clashes
caused by the mutation [1] [2].

RET Signaling and Inhibitor Resistance Mechanisms

Oncogenic RET alterations lead to ligand-independent activation, driving tumor growth. A key challenge is

the emergence of on-target resistance mutations that impair drug binding.
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RET signaling and common resistance mutations. G810 mutations confer strong resistance to both

selpercatinib and pralsetinib, while L730 mutations are primarily resistant to pralsetinib [3] [4].

Research Implications and Future Directions

¢ Resistance Landscape: Resistance to selpercatinib is often mediated by on-target mutations
like G810 or off-target mechanisms such as MET amplification or activation of alternative pathways
(e.g., RAS/MAPK) that bypass RET inhibition [4].

¢ Next-Generation RET Inhibitors: The superior efficacy of BYS10 and EP0031 against solvent-
front mutations in preclinical models establishes them as promising third-generation RET
inhibitors designed to overcome these resistance challenges [1] [5].

¢ Alternative Modalities: Beyond traditional inhibitors, emerging strategies like targeted protein
degradation are being explored. Heterobifunctional degraders can eliminate the RET protein itself,
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showing preclinical efficacy against various mutants, including G810R, offering a potential future
avenue to circumvent resistance [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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